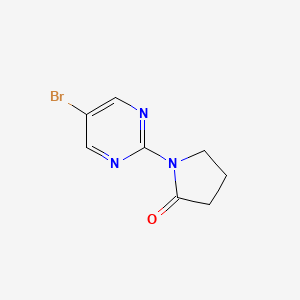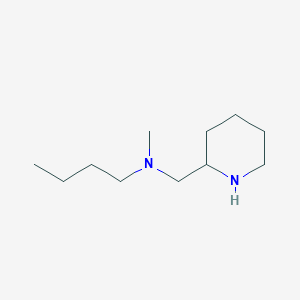
2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry This compound, in particular, features a tert-butylamino group at the 2-position, a bromine atom at the 6-position, and an aldehyde group at the 3-position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 2-(tert-butylamino)quinoline followed by formylation at the 3-position. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-(Tert-butylamino)-6-bromoquinoline-3-carboxylic acid.
Reduction: 2-(Tert-butylamino)-6-bromoquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting infectious diseases and cancer.
Biological Studies: The compound can be used in studies to investigate the biological activity of quinoline derivatives, including their antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It can serve as a probe to study the interactions of quinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde is largely dependent on its interaction with biological targets. The quinoline ring system is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The tert-butylamino group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
相似化合物的比较
Similar Compounds
2-(Tert-butylamino)quinoline: Lacks the bromine and aldehyde groups, resulting in different chemical reactivity and biological activity.
6-Bromoquinoline-3-carbaldehyde: Lacks the tert-butylamino group, which may affect its lipophilicity and cellular uptake.
2-Amino-6-bromoquinoline-3-carbaldehyde: Contains an amino group instead of a tert-butylamino group, which may influence its chemical properties and biological interactions.
Uniqueness
2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde is unique due to the presence of all three functional groups: the tert-butylamino group, the bromine atom, and the aldehyde group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
属性
分子式 |
C14H15BrN2O |
|---|---|
分子量 |
307.19 g/mol |
IUPAC 名称 |
6-bromo-2-(tert-butylamino)quinoline-3-carbaldehyde |
InChI |
InChI=1S/C14H15BrN2O/c1-14(2,3)17-13-10(8-18)6-9-7-11(15)4-5-12(9)16-13/h4-8H,1-3H3,(H,16,17) |
InChI 键 |
UDALGBNBAJXCHK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC1=C(C=C2C=C(C=CC2=N1)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-1-{4-[3-(3-phenylisoxazol-5-yl)propyl]piperazinyl}Benzene](/img/structure/B8517259.png)
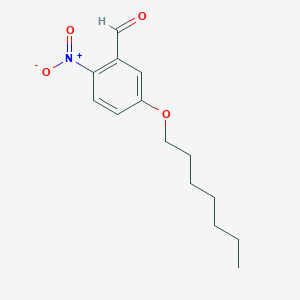
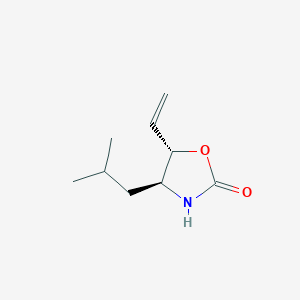
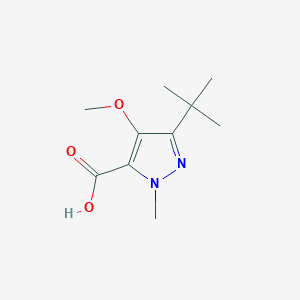
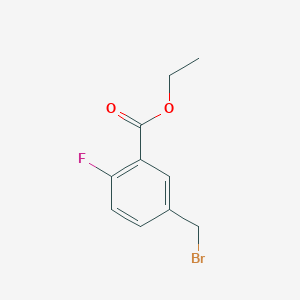
![4-[(3-Bromophenyl)ethynyl]pyridine](/img/structure/B8517290.png)
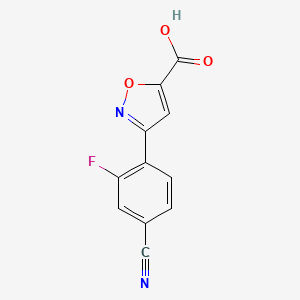
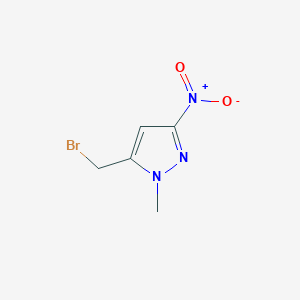
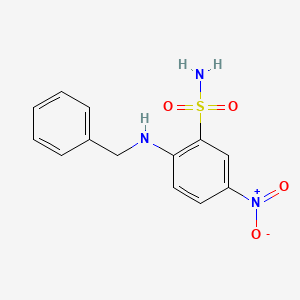
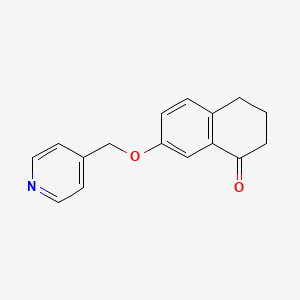
![5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-[(2-methyl-1-propenyl)thio]phenyl]-3-(4-pyridinyl)-](/img/structure/B8517310.png)
![5-Dimethylamino-benzo[B]thiophene-2-carboxylic acid ethyl ester](/img/structure/B8517326.png)
